6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound that features a quinoline core substituted with a fluoro group, a trimethoxyphenylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trimethoxyphenylamino Group: This step involves a nucleophilic aromatic substitution reaction where the trimethoxyphenylamine is reacted with the fluoroquinoline intermediate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with similar structural features.
Uniqueness
6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability, while the trimethoxyphenyl group provides potent biological activity.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3.ClH/c1-24-16-7-13(8-17(25-2)19(16)26-3)23-18-11(9-21)10-22-15-5-4-12(20)6-14(15)18;/h4-8,10H,1-3H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOSCXUEZQBBDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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